molecular formula C17H20ClN3O3S2 B2396736 1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one CAS No. 380550-86-7

1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one

Cat. No. B2396736
CAS RN: 380550-86-7
M. Wt: 413.94
InChI Key: CQOKZOZRYUWGHX-UHFFFAOYSA-N
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Description

1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one is a chemical compound that has been synthesized for various scientific research applications. This compound is also known as CCT129202 and belongs to the class of thiazole compounds. The synthesis method of this compound involves the reaction of 5-chloro-4-tosylthiazole-2-amine with 3-bromo-1-propanol and pyrrolidin-2-one.

Scientific Research Applications

Drug Discovery

Pyrrolidin-2-one is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Antimicrobial Activity

Pyrrolidin-2-one derivatives exhibit diverse biological activities, including antimicrobial activity . They can be used in the development of new antimicrobial agents .

Anticancer Activity

Pyrrolidin-2-one derivatives also show anticancer activity . They can be used in the synthesis of novel anticancer drugs .

Anti-inflammatory Activity

These compounds have been found to have anti-inflammatory properties . They can be used in the development of anti-inflammatory drugs .

Antidepressant Activity

Pyrrolidin-2-one derivatives have been found to exhibit antidepressant activity . They can be used in the development of new antidepressant medications .

Synthesis of Alkaloids

Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . Alkaloids have a wide range of pharmacological activities and are used in many different areas of medicine .

Synthesis of Unusual β-Amino Acids

Pyrrolidin-2-ones have been used in the synthesis of unusual β-amino acids such as statin and its derivatives . These unusual amino acids have various biological activities and can be used in drug discovery .

Industrial Applications

Pyrrolidin-2-one derivatives have various industrial applications . They can be used in the synthesis of dyes, agrochemicals, and other industrially important compounds .

Mechanism of Action

Target of Action

The compound “1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one” is a complex molecule that likely interacts with multiple targets due to its structural components. It contains an indole nucleus , a thiazole ring , and a pyrrolidine ring .

Indole derivatives have been found to bind with high affinity to multiple receptors , thiazole derivatives have diverse biological activities , and pyrrolidine derivatives have been associated with target selectivity . .

Mode of Action

The mode of action of this compound is likely multifaceted due to its structural complexity. Indole derivatives, for instance, are known for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Thiazole derivatives have been associated with similar biological activities . Pyrrolidine derivatives have been reported to have target selectivity . The exact mode of action of this compound would depend on its specific targets and their interactions.

Biochemical Pathways

The compound’s impact on biochemical pathways is likely diverse, given its structural components. Indole derivatives, for instance, are involved in a variety of biological activities . Thiazole derivatives are found in many potent biologically active compounds . .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and their interactions. Given the diverse biological activities associated with indole , thiazole , and pyrrolidine derivatives, the compound could potentially have a wide range of effects.

properties

IUPAC Name

1-[3-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]amino]propyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S2/c1-12-5-7-13(8-6-12)26(23,24)16-15(18)25-17(20-16)19-9-3-11-21-10-2-4-14(21)22/h5-8H,2-4,9-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOKZOZRYUWGHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NCCCN3CCCC3=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((5-Chloro-4-tosylthiazol-2-yl)amino)propyl)pyrrolidin-2-one

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